3,9-Diazaspiro[5.5]undecane
Overview
Description
3,9-Diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms within a spiro[5.5]undecane framework. This compound has garnered significant interest in medicinal chemistry due to its potential as a γ-aminobutyric acid type A receptor antagonist, which has implications for immunomodulatory effects .
Scientific Research Applications
3,9-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s ability to act as a γ-aminobutyric acid type A receptor antagonist makes it valuable in studying neurotransmission and receptor function.
Industry: The compound is used in the development of new materials with unique structural properties.
Mechanism of Action
3,9-Diazaspiro[5.5]undecane compounds have been reported to inhibit the activity of geranylgeranyltransferase I (GGTase I), leading to inactivation of downstream YAP1 and/or TAZ and blockade of cancer cell proliferation . They have also been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Future Directions
The future directions of research on 3,9-Diazaspiro[5.5]undecane could involve further exploration of its potential as a GABAAR antagonist , as well as its potential role in cancer treatment by inhibiting the activity of GGTase I .
Relevant Papers Relevant papers on this compound can be found in various sources . These papers provide valuable insights into the properties and potential applications of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic core . Another approach involves the use of palladium-catalyzed reactions to introduce various substituents onto the spirocyclic framework .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the structure to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic framework but differs in the position and nature of substituents.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds have different heteroatoms in the spirocyclic ring, leading to variations in chemical reactivity and biological activity.
Uniqueness
3,9-Diazaspiro[5.5]undecane is unique due to its dual nitrogen atoms within the spirocyclic structure, which confer specific binding properties and biological activities. Its ability to act as a γ-aminobutyric acid type A receptor antagonist with immunomodulatory effects sets it apart from other spirocyclic compounds .
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10-11H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVCLQNSSTHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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